
methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method that involves several steps, and its mechanism of action has been studied in depth. In
Aplicaciones Científicas De Investigación
Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have potential as an antipsychotic agent, with studies demonstrating its ability to bind to dopamine receptors and modulate their activity. Additionally, this compound has been studied for its potential as a PET imaging agent for the detection of dopamine receptors in the brain.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate involves its binding to dopamine receptors in the brain. This compound has been shown to bind to both D1 and D2 dopamine receptors, with a higher affinity for the D2 receptor. By binding to these receptors, this compound modulates their activity, resulting in a decrease in dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of dopamine signaling in the brain. Studies have shown that this compound can decrease dopamine release in the striatum, leading to a decrease in locomotor activity in animal models. Additionally, this compound has been shown to have potential as an antipsychotic agent, with studies demonstrating its ability to reduce psychotic symptoms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate in lab experiments is its specificity for dopamine receptors. This compound has a high affinity for D2 dopamine receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to bind to other receptors in addition to dopamine receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate. One area of interest is the development of new antipsychotic agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, there is potential for the use of this compound as a PET imaging agent for the detection of dopamine receptors in the brain, which could have implications for the diagnosis and treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate involves a multi-step process that begins with the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline with ethyl bromoacetate in the presence of a base. This reaction results in the formation of ethyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate. The second step involves the hydrolysis of this compound to form the corresponding carboxylic acid. The final step involves the esterification of the carboxylic acid with methanol to form this compound.
Propiedades
IUPAC Name |
methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-12-4-3-11(14)7-10(12)5-6-15(9)8-13(16)17-2/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUCBTVSFLJPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CC(=O)OC)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)

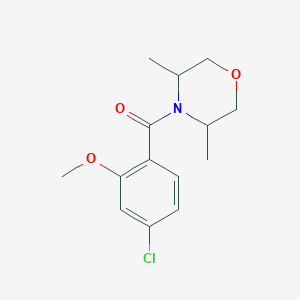


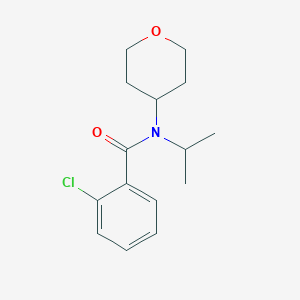
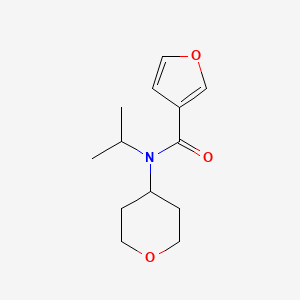


![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)
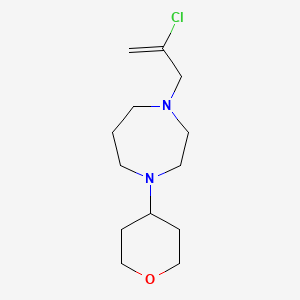
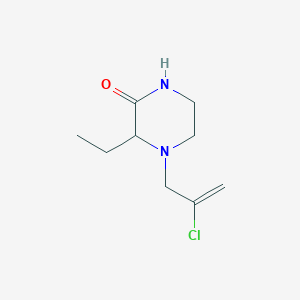
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)